molecular formula C70H112O26 B052050 Periplocoside D CAS No. 116709-64-9

Periplocoside D

Cat. No. B052050
M. Wt: 1369.6 g/mol
InChI Key: FKEFEVSJQJDJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Periplocoside D is a natural compound extracted from the root bark of Periploca sepium Bge, a plant commonly found in China. This compound has attracted the attention of many researchers due to its potential therapeutic properties, especially in the field of cancer research.

Scientific Research Applications

Chemical Composition and Pharmacological Effects

Periplocoside D, found in Periplocae Cortex, shows promise in anti-tumor and cardiac pharmacological activities. This discovery aligns with the broader pharmacological implications of Periplocae Cortex, which is a traditional Chinese medicine. The chemical components like periplocoside, among others, have been highlighted for their significant activity, supporting the Cortex's broad application prospects (Yang et al., 2020).

Insecticidal Properties

Periplocoside D has been identified for its insecticidal properties. Isolated from Periploca sepium, it exhibits stomach toxic activity against certain larvae, indicating its potential as a bioinsecticide (Gao, 2012).

Antifungal Activity

A study on the antifungal activity of pregnane glycosides isolated from Periploca sepium root barks demonstrated that compounds like periplocoside D possess significant antifungal properties. This suggests their potential as a new class of fungicides or fungicide lead compounds (Li et al., 2019).

Binding Protein Isolation

The isolation of binding proteins of periplocosides from midgut cells of certain larvae through affinity chromatography has been conducted. This study is foundational for further research into the mechanism of action of periplocosides like Periplocoside D (Feng et al., 2016).

properties

CAS RN

116709-64-9

Product Name

Periplocoside D

Molecular Formula

C70H112O26

Molecular Weight

1369.6 g/mol

IUPAC Name

6-[[17-[1-[5'-[5-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4'-methoxy-6',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]trioxepine-3,2'-oxane]-7-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one

InChI

InChI=1S/C70H112O26/c1-33-25-46(75-11)57(72)65(82-33)89-42-19-22-67(9)41(26-42)17-18-43-44(67)20-23-68(10)45(43)21-24-70(68,74)40(8)88-52-30-50-63(38(6)86-52)95-96-69(32-81-50)31-51(79-15)62(39(7)94-69)92-55-28-48(77-13)60(36(4)84-55)90-53-27-47(76-12)59(35(3)83-53)91-54-29-49(78-14)61(37(5)85-54)93-66-58(73)64(80-16)56(71)34(2)87-66/h17,25,33-40,42-45,47-56,58-66,71,73-74H,18-24,26-32H2,1-16H3

InChI Key

FKEFEVSJQJDJAJ-UHFFFAOYSA-N

SMILES

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1C(C(C(C(O1)C)O)OC)O)OC)OC)OC)OC)CO7)O)C)C)OC

Canonical SMILES

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1C(C(C(C(O1)C)O)OC)O)OC)OC)OC)OC)CO7)O)C)C)OC

synonyms

periplocoside D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Periplocoside D
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Periplocoside D
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Reactant of Route 5
Periplocoside D
Reactant of Route 6
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